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Introduction
Phenazines are a large and diverse class of nitrogen-containing heterocyclic compounds

produced by a wide range of bacteria, most notably by species of Pseudomonas,

Streptomyces, and Burkholderia. These redox-active secondary metabolites play crucial roles

in microbial competition, virulence, and biofilm formation. Their broad-spectrum antimicrobial

and anticancer activities have also made them attractive targets for drug discovery and

development. This technical guide provides a comprehensive overview of the biosynthesis of

phenazines, with a particular focus on the formation of phenazine oxides, a less-studied but

significant subclass of these compounds.

The biosynthesis of the core phenazine structure originates from the shikimic acid pathway, a

highly conserved metabolic route for the production of aromatic compounds. The central

precursor molecule is chorismic acid, which is converted through a series of enzymatic

reactions into the foundational phenazine scaffold, phenazine-1-carboxylic acid (PCA) or

phenazine-1,6-dicarboxylic acid (PDC). From these core structures, a vast array of phenazine

derivatives are generated through the action of modifying enzymes, including

methyltransferases, hydroxylases, and monooxygenases, which are often encoded by genes

located adjacent to the core biosynthetic operon. This guide will delve into the genetic and

enzymatic machinery responsible for this intricate biosynthetic network, with a focus on
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quantitative data, detailed experimental protocols, and visual representations of the key

pathways.

Core Phenazine Biosynthesis Pathway
The biosynthesis of the primary phenazine, phenazine-1-carboxylic acid (PCA), is orchestrated

by a conserved set of enzymes encoded by the phz operon. In many Pseudomonas species,

this operon consists of seven core genes, phzA through phzG. Some species, like

Pseudomonas aeruginosa, possess two homologous and differentially regulated phz operons,

designated phz1 (phzA1-G1) and phz2 (phzA2-G2).[1][2][3][4]

The pathway initiates with the conversion of chorismic acid, a key intermediate of the shikimate

pathway. Two molecules of a chorismate-derived intermediate are condensed to form the

tricyclic phenazine scaffold.[5] The key enzymes and intermediates in this core pathway are:

PhzE: An anthranilate synthase homolog that converts chorismic acid to 2-amino-2-

desoxyisochorismic acid (ADIC).

PhzD: An isochorismatase that converts ADIC to 2-amino-4,5-dihydro-5-oxo-cyclohexene-1-

carboxylic acid (DHHA).

PhzF: An isomerase that converts DHHA to 6-amino-5-oxocyclohex-2-ene-1-carboxylic acid

(AOCHC).

PhzA/PhzB: These homologous proteins are involved in the dimerization of two molecules of

AOCHC to form the tricyclic phenazine precursor.

PhzG: A flavin-dependent oxidase that catalyzes the final oxidative aromatization steps to

yield phenazine-1-carboxylic acid (PCA).
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hydroxyanthranilic acid (DHHA)
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2-ene-1-carboxylic acid (AOCHC)

PhzF Tricyclic Precursor

PhzA/PhzB
(Dimerization) Phenazine-1-carboxylic
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PhzG
(Oxidation)
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Core phenazine biosynthesis pathway from chorismic acid to PCA.
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Biosynthesis of Phenazine Oxides
Phenazine oxides are a class of phenazine derivatives characterized by the presence of one

or more N-oxide functional groups on the phenazine ring. These modifications can significantly

alter the biological activity of the parent compound. The biosynthesis of phenazine oxides is

less well-characterized than that of other phenazine derivatives, but recent studies have

identified specific enzymes responsible for this transformation.

The key enzymes involved in phenazine N-oxidation are flavin-dependent monooxygenases. In

Lysobacter antibioticus, the enzyme LaPhzNO1 has been identified as a phenazine N-

monooxygenase responsible for the formation of N-oxide phenazines. Similarly, NaphzNO1

from Nocardiopsis sp. has been shown to catalyze the N-oxidation of phenazine compounds.

These enzymes are NADPH-dependent and utilize a flavin cofactor to introduce an oxygen

atom onto one of the nitrogen atoms of the phenazine ring.

Phenazine-1-carboxylic
acid (PCA)

Phenazine-1-carboxylic
acid N-oxide

LaPhzNO1 / NaphzNO1
(N-monooxygenase)

NADPH, O2
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Enzymatic N-oxidation of phenazine-1-carboxylic acid.

Quantitative Data on Phenazine Biosynthesis
Quantitative analysis of phenazine production is crucial for understanding the efficiency of the

biosynthetic pathway and for optimizing production in biotechnological applications. The

following tables summarize key quantitative data reported in the literature.

Table 1: Production Titers of Phenazine Compounds in Various Bacterial Strains
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Bacterial Strain
Phenazine
Compound

Production Titer Reference

Pseudomonas

chlororaphis Lzh-T5

Phenazine-1-

carboxylic acid (PCA)
230 mg/L

Pseudomonas

chlororaphis Lzh-T5

(engineered)

Phenazine-1-

carboxylic acid (PCA)
10,653 mg/L

Pseudomonas putida

14.phz2

Phenazine-1-

carboxylic acid (PCA)
80 µg/mL

Pseudomonas putida

14.phz2+

Phenazine-1-

carboxylic acid (PCA)
80 µg/mL

Pseudomonas putida

14.phz2+
Pyocyanin (PYO) 11 µg/mL

Pseudomonas

aeruginosa SPm9

(mutant)

Total Phenazines 496 µg/ml

Pseudomonas

aeruginosa Sp9 (wild

type)

Total Phenazines 281 µg/ml

Table 2: Kinetic Parameters of Phenazine Modifying Enzymes

Enzyme Substrate Product Apparent kcat Reference

PhzM/PhzS

(combined)

Phenazine-1-

carboxylic acid

(PCA)

Pyocyanin 1.3 s-1

Note: Detailed kinetic parameters (Km, kcat) for the individual core Phz enzymes (PhzA-G) and

the phenazine N-monooxygenases (LaPhzNO1, NaphzNO1) are not yet extensively reported in

the literature.
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Regulation of Phenazine Biosynthesis
The production of phenazines is tightly regulated at the transcriptional level, primarily through

quorum sensing (QS) systems. In Pseudomonas aeruginosa, three interconnected QS

systems, las, rhl, and pqs, play a central role in controlling the expression of the phz operons.

These systems respond to cell density through the production and detection of small signaling

molecules, allowing the bacterial population to coordinate gene expression.

The las and rhl systems utilize acyl-homoserine lactone (AHL) signals, while the pqs system

uses 2-alkyl-4-quinolones (AQs) as signaling molecules. The differential regulation of the two

phz operons in P. aeruginosa by these QS systems allows for fine-tuning of phenazine

production in response to different environmental conditions. For example, the phz2 operon is

predominantly responsible for phenazine production in biofilms.
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Quorum sensing regulation of phenazine biosynthesis in P. aeruginosa.

The regulatory networks governing the expression of phenazine N-monooxygenases like

LaPhzNO1 are currently not well understood and represent an active area of research.
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Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the study

of phenazine biosynthesis.

Protocol 1: Gene Knockout in Pseudomonas using
Suicide Plasmid pT18mobsacB
This protocol describes the creation of an unmarked gene deletion mutant in Pseudomonas

species using a two-step allelic exchange strategy with the suicide vector pT18mobsacB, which

confers tetracycline resistance and sucrose sensitivity (via the sacB gene).

1. Construction of the Knockout Plasmid: a. Amplify ~1 kb upstream and downstream flanking

regions (homologous arms) of the target gene from the wild-type genomic DNA using PCR with

primers containing appropriate restriction sites. b. Clone the upstream and downstream

fragments sequentially into the multiple cloning site of pT18mobsacB. This can be done using

standard restriction digestion and ligation or by Gibson assembly. c. Verify the final construct by

restriction digestion and Sanger sequencing.

2. Introduction of the Knockout Plasmid into Pseudomonas: a. Transform the knockout plasmid

into a suitable E. coli donor strain (e.g., S17-1). b. Perform a biparental mating between the E.

coli donor strain and the recipient Pseudomonas strain. Plate the mating mixture on a selective

medium containing an antibiotic to select against the E. coli donor (e.g., chloramphenicol if the

Pseudomonas strain is resistant) and tetracycline to select for Pseudomonas cells that have

integrated the plasmid into their chromosome via a single crossover event.

3. Selection for Double Crossover Events (Allelic Exchange): a. Inoculate single-crossover

integrants into a non-selective liquid medium (e.g., LB broth) and grow overnight to allow for

the second crossover event to occur. b. Plate serial dilutions of the overnight culture onto a

medium containing 5-10% sucrose. The sacB gene on the integrated plasmid converts sucrose

into a toxic product, thus selecting for cells that have lost the plasmid backbone through a

second crossover event. c. The resulting colonies will be a mixture of wild-type revertants and

the desired deletion mutants.

4. Screening for Deletion Mutants: a. Screen individual sucrose-resistant colonies for the

desired gene deletion by colony PCR using primers that flank the deleted region. The mutant
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will yield a smaller PCR product than the wild-type. b. Confirm the deletion by Sanger

sequencing of the PCR product and by Southern blot analysis if necessary.

Start: Design primers for
homologous arms

PCR amplify upstream and
downstream homologous arms

Clone arms into
pT18mobsacB suicide vector

Transform into E. coli
donor strain

Biparental mating with
Pseudomonas recipient

Select for single crossover
integrants on tetracycline plates

Grow integrants in
non-selective medium

Select for double crossover
events on sucrose plates

Screen colonies by PCR
for gene deletion

Confirm deletion by
sequencing

End: Gene knockout mutant
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Workflow for gene knockout in Pseudomonas.

Protocol 2: Heterologous Expression and Purification of
Phz Proteins
This protocol describes the general procedure for expressing and purifying His-tagged Phz

proteins from E. coli.

1. Cloning of the Target Gene: a. Amplify the coding sequence of the desired phz gene from

genomic DNA using PCR with primers that introduce a C- or N-terminal His6-tag and

appropriate restriction sites. b. Clone the PCR product into a suitable expression vector (e.g.,

pET series) under the control of an inducible promoter (e.g., T7 promoter). c. Transform the

expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

2. Protein Expression: a. Inoculate a starter culture of the E. coli expression strain in LB

medium containing the appropriate antibiotic and grow overnight at 37°C. b. Inoculate a larger

volume of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8. c.

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. d. Continue to

grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight to

improve protein solubility. e. Harvest the cells by centrifugation.

3. Cell Lysis and Protein Purification: a. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM

Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) containing protease inhibitors. b. Lyse the

cells by sonication or using a French press. c. Clarify the lysate by centrifugation to remove cell

debris. d. Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis

buffer. e. Wash the column with several column volumes of wash buffer (lysis buffer with a

slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound

proteins. f. Elute the His-tagged protein with an elution buffer containing a high concentration of

imidazole (e.g., 250-500 mM). g. Analyze the purified protein by SDS-PAGE and confirm its

identity by Western blotting or mass spectrometry.
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Workflow for His-tagged protein expression and purification.
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Protocol 3: In Vitro Enzyme Assay for Phenazine
Biosynthesis
This protocol describes a general approach for reconstituting the phenazine biosynthesis

pathway in vitro to study the activity of individual enzymes.

1. Preparation of Substrates and Enzymes: a. Synthesize or purchase the required substrates

(e.g., chorismic acid, PCA). b. Purify the necessary Phz enzymes as described in Protocol 2.

2. Enzyme Assay: a. Set up a reaction mixture containing a suitable buffer (e.g., Tris-HCl or

phosphate buffer at an optimal pH for the enzyme), the substrate, and any required cofactors

(e.g., NADPH, FAD). b. Pre-incubate the reaction mixture at the optimal temperature for the

enzyme. c. Initiate the reaction by adding the purified enzyme. d. At various time points,

quench the reaction (e.g., by adding acid or an organic solvent). e. Analyze the reaction

products by HPLC or LC-MS to determine the rate of product formation.

3. Kinetic Analysis: a. Perform the enzyme assay with varying concentrations of the substrate.

b. Plot the initial reaction velocity against the substrate concentration and fit the data to the

Michaelis-Menten equation to determine the kinetic parameters Km and Vmax.

Conclusion and Future Directions
The biosynthesis of phenazines is a complex and fascinating process with significant

implications for microbial ecology and drug development. While the core pathway for PCA

biosynthesis is well-established, many aspects of phenazine modification, particularly the

formation of phenazine oxides, remain to be fully elucidated. The identification of phenazine

N-monooxygenases represents a significant step forward, but a detailed biochemical and

kinetic characterization of these enzymes is still needed. Furthermore, the regulatory networks

that control the expression of these modifying enzymes are largely unknown.

Future research in this field will likely focus on:

The detailed characterization of phenazine N-monooxygenases and other modifying

enzymes to expand our understanding of the diversity of phenazine structures.

The elucidation of the signaling pathways that regulate the expression and activity of these

modifying enzymes.
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The use of synthetic biology approaches to engineer novel phenazine derivatives with

improved therapeutic properties.

The comprehensive quantitative analysis of the entire phenazine biosynthetic network to

create predictive models for metabolic engineering.

This technical guide provides a solid foundation for researchers entering this exciting field and

highlights the key areas where further investigation is needed to fully unravel the complexities

of phenazine biosynthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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